molecular formula C8H6ClNS B1346447 2-Chlorobenzyl thiocyanate CAS No. 2082-66-8

2-Chlorobenzyl thiocyanate

Cat. No. B1346447
CAS RN: 2082-66-8
M. Wt: 183.66 g/mol
InChI Key: BEQHMRYBIXNFTP-UHFFFAOYSA-N
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Description

2-Chlorobenzyl thiocyanate is a compound that can be synthesized through various chemical reactions involving chlorobenzyl and thiocyanate moieties. While the provided papers do not directly discuss 2-Chlorobenzyl thiocyanate, they do provide insights into the synthesis and properties of related thiocyanate compounds and chlorobenzyl derivatives.

Synthesis Analysis

The synthesis of thiocyanate compounds can be achieved through different methods. For instance, thiocyanation of aromatic compounds using 1-chloro-1,2-benziodoxol-3-(1H)-one and (trimethylsilyl)isothiocyanate has been shown to proceed smoothly with electron-rich aromatic compounds, suggesting a potential pathway for synthesizing chlorobenzyl thiocyanates . Additionally, the synthesis of a zinc(II) metalloporphyrin complex involving thiocyanate demonstrates the versatility of thiocyanate in coordination chemistry . Moreover, the synthesis of 14C-labelled chlorobenzyl thiourea derivatives from potassium thiocyanate indicates the reactivity of chlorobenzyl moieties with thiocyanate .

Molecular Structure Analysis

The molecular structure of thiocyanate complexes can be quite intricate, as seen in the zinc(II) metalloporphyrin complex, which exhibits moderate ruffling and saddle distortions . The crystal structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride, a related chlorobenzyl compound, shows two sets of symmetry-related molecules connected by weak CH…π interactions, highlighting the importance of non-covalent interactions in the solid-state structure of these compounds .

Chemical Reactions Analysis

Thiocyanate compounds can undergo various chemical transformations. For example, 2-thiocyanato-2-ethylenic carbonyl compounds can be transformed into disubstituted cyclohexanones and iminothiazolines . The phase-transfer-catalyzed synthesis of N-(2-chlorobenzoyl)-N'-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-thiourea demonstrates the reactivity of chlorobenzoyl chloride with thiocyanate under specific conditions . These reactions showcase the potential for 2-Chlorobenzyl thiocyanate to participate in a variety of chemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiocyanate compounds can be studied using various spectroscopic and analytical techniques. For instance, the zinc(II) metalloporphyrin complex's properties were investigated using elementary analysis, IR, UV–vis, 1H NMR, MS, and cyclic voltammetry . The crystal structure of related compounds, such as 3-chlorobenzo[b]thiophene-2-carbonyl chloride, provides insight into the intermolecular interactions and packing structures that may influence the physical properties of chlorobenzyl thiocyanates .

Scientific Research Applications

  • Organic & Biomolecular Chemistry

    • Summary of Application : Thiocyanates are used as non-toxic cyanation agents and cyanide sources in the synthesis of structurally diverse products containing the nitrile function .
    • Methods of Application : Nucleophilic as well as electrophilic agents/systems that transfer the entire CN-group were taken into consideration .
    • Results or Outcomes : The use of these non-toxic cyanation agents has allowed for the synthesis of a wide range of products with the nitrile function .
  • Wastewater Treatment

    • Summary of Application : Thiocyanate is a common pollutant in various industries, and its treatment in wastewater is an urgent problem .
    • Methods of Application : Biological systems, ranging from laboratory to full-scale, are able to successfully remove thiocyanate from factories .
    • Results or Outcomes : Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy, while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source .
  • Pharmaceutical Research

    • Summary of Application : Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities .
    • Methods of Application : Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .
    • Results or Outcomes : The introduction of SCN groups into parent molecules has led to the creation of a variety of bioactive molecules with potential therapeutic applications .

Future Directions

Thiocyanate is a common pollutant in various industries, and its treatment in industrial wastewater is an urgent problem to be solved . Future research should aim to improve the biochemical understanding of thiocyanate metabolism and scale up thiocyanate degradation technologies from the laboratory to a full-scale .

properties

IUPAC Name

(2-chlorophenyl)methyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQHMRYBIXNFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301680
Record name 2-chlorobenzyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorobenzyl thiocyanate

CAS RN

2082-66-8
Record name (2-Chlorophenyl)methyl thiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2082-66-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 145803
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Record name 2082-66-8
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Record name 2-chlorobenzyl thiocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chlorobenzyl Thiocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
I Abraham, RL Dion, DM Chi… - Proceedings of the …, 1986 - National Acad Sciences
… Chlorination at either position 2 or position 4 of the phenyl ring produces compounds of intermediate activity (4-chlorobenzyl thiocyanate is more active than 2-chlorobenzyl thiocyanate)…
Number of citations: 23 www.pnas.org
MR Bryce, AM Grainger, M Hasan… - Journal of the …, 1992 - pubs.rsc.org
… In conclusion, we have established that 2-chlorobenzyl thiocyanate 11 is a valuable electrophilic cyanating reagent for the synthesis of the dicyanomethylene group, thereby providing …
Number of citations: 10 pubs.rsc.org
MR Bryce, M Hasan, GJ Ashwell - Journal of the Chemical Society …, 1989 - pubs.rsc.org
… We now report that 2-chlorobenzyl thiocyanate (6) is vastly preferable to CNCl for substituted-TCNQ synthesis. Reagent (6) is a non-toxic, shelf-stable liquid (bp 140 "C at 5 mmHg) …
Number of citations: 3 pubs.rsc.org
WA Davis, MP Cava - The Journal of Organic Chemistry, 1983 - ACS Publications
… The benzyl cyanide was completely consumed when it was treated with 2 equiv of LDA, followed by reaction with 2 equiv of 2-chlorobenzyl thiocyanate; phenylmalononitrile (1) was …
Number of citations: 56 pubs.acs.org
TV Hughes, SD Hammond… - The Journal of Organic …, 1998 - ACS Publications
… These include tosyl cyanide, 1, 2 2-chlorobenzyl thiocyanate, 3 thiocyanogen, 4 and most important, cyanogen chloride. 5 In searching for additional CN+ synthons, our attention …
Number of citations: 93 pubs.acs.org
TR Kelly, PN Kaul - The Journal of Organic Chemistry, 1983 - ACS Publications
… 2-Chlorobenzyl thiocyanate (8), unlike cyanogen chloride, is a selectivecyanating agent and … A solution of 2-chlorobenzyl thiocyanate (11.0 mmol) in benzene (50 mL) was added over …
Number of citations: 76 pubs.acs.org
Y Wu, DC Limburg, DE Wilkinson, GS Hamilton - Organic Letters, 2000 - ACS Publications
… been reported in the literature include cyanogen chloride/ bromide,2 2-chlorobenzyl thiocyanate,3 tosyl cyanide,4 and most recently 1-cyanobenzotriiazole.1-Cyanoimidazole …
Number of citations: 107 pubs.acs.org
S Yamaguchi, H Araki, T Hanafusa - Chemistry Letters, 1985 - journal.csj.jp
Arylmalononitriles were prepared from the corresponding benzoyl chlorides by three reaction steps . Treatment of the starting substances with cyanotrimethylsilane in the presence of …
Number of citations: 8 www.journal.csj.jp
H Ghosh, R Yella, AR Ali, SK Sahoo, BK Patel - Tetrahedron Letters, 2009 - Elsevier
… The reagents capable of delivering electrophilic cyanogens (CN + ) are 2-chlorobenzyl thiocyanate, 7 1-cyanoimidazole, 8 2-cyanopyridazin-3-(2H)-ones, 9 1-cyanobenzotriazole and …
Number of citations: 53 www.sciencedirect.com
N Sato - Tetrahedron letters, 2002 - Elsevier
A one-pot procedure for the conversion of mono-substituted arenes into the ortho-cyano derivatives was accomplished through directed lithiation followed by electrophilic cyanation with …
Number of citations: 29 www.sciencedirect.com

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